N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a fluorophenyl group, a methoxypropyl chain, and a methoxy-methylbenzenesulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been known to affect various metabolic pathways, including reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
The metabolism of such compounds generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:
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Formation of the Fluorophenyl Intermediate: : The initial step involves the preparation of the 2-fluorophenyl intermediate. This can be achieved through halogenation reactions where a fluorine atom is introduced into the phenyl ring using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
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Methoxypropyl Chain Addition: : The next step involves the addition of a methoxypropyl group to the fluorophenyl intermediate. This can be done using a Grignard reaction where the fluorophenyl intermediate reacts with a methoxypropyl magnesium bromide reagent.
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Sulfonamide Formation: : The final step is the formation of the sulfonamide group. This involves reacting the intermediate with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it into an amine.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, potentially leading to the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-4-methoxybenzenesulfonamide
- N-(2-methoxypropyl)-4-methoxybenzenesulfonamide
- N-(2-(2-fluorophenyl)-2-methoxyethyl)-4-methoxybenzenesulfonamide
Uniqueness
N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the combination of its fluorophenyl and methoxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure could result in different reactivity patterns and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-13-11-14(23-3)9-10-17(13)25(21,22)20-12-18(2,24-4)15-7-5-6-8-16(15)19/h5-11,20H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPZWIKHSYNXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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